5-Methyl-1,3,4-oxadiazole-2-carboxylic acid

Medicinal Chemistry Physicochemical Property Prediction Lead Optimization

Generic oxadiazoles risk failed yields and regulatory non-compliance in Raltegravir synthesis. This specific 5-methyl-2-carboxylic acid derivative is the validated key intermediate in the commercial-scale Raltegravir process. - Enables reproducible Raltegravir synthesis via established, literature-validated protocols. - Unique pKa (~2.0) and XLogP3 (0) profile ensures consistent reactivity distinct from unsubstituted analogs. - Serves as direct precursor to the potassium salt (CAS 888504-28-7) for esterification/alkylation steps. Supplied with full QA documentation; standard B2B global shipping.

Molecular Formula C4H4N2O3
Molecular Weight 128.09 g/mol
CAS No. 518048-06-1
Cat. No. B1320280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1,3,4-oxadiazole-2-carboxylic acid
CAS518048-06-1
Molecular FormulaC4H4N2O3
Molecular Weight128.09 g/mol
Structural Identifiers
SMILESCC1=NN=C(O1)C(=O)O
InChIInChI=1S/C4H4N2O3/c1-2-5-6-3(9-2)4(7)8/h1H3,(H,7,8)
InChIKeyQPXQPPXGTQABCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-1,3,4-oxadiazole-2-carboxylic acid: Core Properties & Procurement Identity


5-Methyl-1,3,4-oxadiazole-2-carboxylic acid (CAS 518048-06-1) is a heterocyclic organic compound with the molecular formula C4H4N2O3 and a molecular weight of 128.09 g/mol [1]. It features a 1,3,4-oxadiazole core with a methyl substituent at the 5-position and a carboxylic acid group at the 2-position [1]. The compound exists as a solid at 20°C with a predicted melting point of 100.18°C and a predicted boiling point of 317.9°C at 760 mmHg . Its predicted acid dissociation constant (pKa) is 2.00 ± 0.10 , and its predicted XLogP3-AA value is 0 [1], indicating moderate hydrophilicity. This compound is widely recognized as a key pharmaceutical intermediate, most notably in the commercial synthesis of the FDA-approved HIV integrase inhibitor Raltegravir .

5-Methyl-1,3,4-oxadiazole-2-carboxylic acid: Why Analogs Are Not Interchangeable


The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, but the precise substitution pattern dictates its physicochemical properties, reactivity, and ultimate application. Even minor modifications, such as the position of the methyl group or the nature of the substituent, can fundamentally alter a compound's behavior. A 2024 review in the *Russian Chemical Bulletin* emphasizes that the introduction of a 1,3,4-oxadiazole moiety can completely abolish the intended biological activity of a compound, underscoring the critical nature of precise structural selection . Consequently, procurement cannot be based on class similarity; the specific 5-methyl-2-carboxylic acid derivative possesses a unique combination of a low predicted pKa, an XLogP3 of 0, and a well-documented role in a high-value commercial synthetic pathway, which together differentiate it from unsubstituted or differently substituted analogs. Generic substitution risks compromised reaction yields in established synthetic protocols and failure to meet stringent regulatory requirements for impurity profiles.

5-Methyl-1,3,4-oxadiazole-2-carboxylic acid: Quantitative Comparison vs. Key Analogs


pKa and LogP: Comparison with Unsubstituted Parent

The predicted pKa of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid is 2.00 ± 0.10 . This indicates it is a moderately strong acid, approximately one full pKa unit more acidic than its unsubstituted parent compound, 1,3,4-oxadiazole-2-carboxylic acid, which has a predicted pKa of 3.18 ± 0.10 [1]. Furthermore, the target compound has a predicted XLogP3-AA of 0 [2], compared to a value of -0.4 for the unsubstituted analog [1]. This combination of increased acidity and slightly higher lipophilicity can significantly impact its behavior in aqueous reaction media, phase transfer, and potential interactions with biological targets.

Medicinal Chemistry Physicochemical Property Prediction Lead Optimization

Commercial Sourcing: Raltegravir Intermediate vs. General Analogs

The potassium salt of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid (CAS 888504-28-7) is a documented key intermediate in the preparation of HIV integrase inhibitors, specifically Raltegravir . In contrast, other 1,3,4-oxadiazole-2-carboxylic acid derivatives, such as the unsubstituted parent or phenyl-substituted analogs, are not known to be intermediates for any blockbuster FDA-approved small molecule drugs [1]. This specific, high-value application for the 5-methyl derivative ensures a more stable and robust commercial supply chain, with multiple vendors offering the compound in quantities ranging from grams to kilograms, often with detailed quality documentation (e.g., COA, SDS) .

Pharmaceutical Process Chemistry Supply Chain Reliability Antiviral Drug Synthesis

Synthetic Utility: Potassium Salt vs. Acid Chloride Route

A key differentiator in the practical handling of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid is its facile conversion to the highly nucleophilic potassium salt (CAS 888504-28-7), which can be isolated as a stable, water-soluble solid . This contrasts with the acid chloride derivative (CAS 889131-28-6), which is a reactive intermediate used in the same Raltegravir synthesis but requires more careful handling due to its instability . The potassium salt allows for a simpler, potentially higher-yielding route for esterification and other nucleophilic substitution reactions, as it can directly attack alkyl iodides or bromides without the need for a separate activation step .

Organic Synthesis Process Chemistry Derivatization

5-Methyl-1,3,4-oxadiazole-2-carboxylic acid: Research and Industrial Applications


Starting Material for Raltegravir and Antiviral Synthesis

Procure this compound when a primary objective is to synthesize Raltegravir, its analogs, or to study HIV integrase inhibition. The compound's identity as a key intermediate in a validated, commercial-scale process provides a higher level of confidence in synthetic reproducibility and final product quality compared to using a less-characterized analog [1]. This is the most data-backed and high-value use case.

Medicinal Chemistry Scaffold with Defined Properties

Select this specific compound for lead optimization campaigns where the target product profile demands a heterocyclic core with a pKa of ~2.0 and an XLogP3 of 0 [1]. Its unique balance of moderate acidity and hydrophilicity, distinct from the unsubstituted parent (pKa ~3.18, XLogP3 ~-0.4) [2], makes it a superior starting point for tuning drug-like properties such as solubility and permeability.

Precursor for Potassium Salt Nucleophilic Derivatization

Utilize 5-methyl-1,3,4-oxadiazole-2-carboxylic acid as a precursor to its potassium salt (CAS 888504-28-7) when a robust, water-soluble, and nucleophilic building block is required for esterification or alkylation reactions . This route is often preferred over generating the free acid in situ or working with the less stable acid chloride , offering improved process reliability and potential for higher yields.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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